Methyl 3-methylmorpholine-3-carboxylate hydrochloride

描述

Molecular Structure and Nomenclature

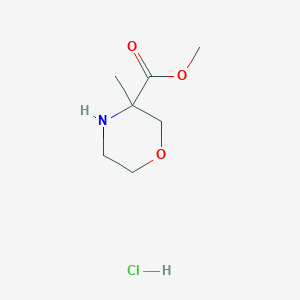

Methyl 3-methylmorpholine-3-carboxylate hydrochloride is a bicyclic compound composed of a morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle) substituted with a methyl group at the 3-position and a methyl ester group at the same carbon. The hydrochloride salt form enhances solubility and stability.

Key structural features :

- Morpholine core : Oxygen and nitrogen atoms at positions 1 and 4, respectively, forming a saturated ring.

- 3-Methyl substitution : A methyl group attached to the nitrogen-bearing carbon (C3).

- Carboxylate ester : A methyl ester group at C3, forming a geminal arrangement with the methyl substituent.

The IUPAC name is This compound . The SMILES notation is CC1(COCCN1)C(=O)OC.Cl, reflecting the fused heterocyclic system and ester functionality .

Physical Properties and Characteristics

The compound exhibits distinct physical properties influenced by its molecular architecture:

Key observations :

- Melting/Boiling Points : Not reported in available literature.

- Density : Unspecified; inferred from molecular weight and solid-state behavior.

Stereochemical Considerations

The compound contains a chiral center at C3, where the methyl and ester groups are attached. This configuration enables enantiomeric forms, such as the (3R) and (3S) variants. While the hydrochloride salt does not inherently resolve stereochemistry, synthetic methods (e.g., chiral resolution or asymmetric synthesis) determine enantiopurity.

Stereochemical implications :

Structure-Property Relationships

The molecular structure directly influences its chemical behavior:

Morpholine Ring :

- Oxygen and Nitrogen Atoms : Enable hydrogen bonding and dipole-dipole interactions, affecting solubility and reactivity.

- Ring Strain : Minimal due to the saturated six-membered structure, contributing to stability.

3-Methyl and Ester Groups :

- Steric Effects : The geminal methyl-ester arrangement may hinder nucleophilic attack at C3.

- Electronic Effects : The electron-withdrawing ester group polarizes the C3 center, modulating electrophilicity.

Hydrochloride Salt :

Crystallographic Parameters

Detailed X-ray crystallography data for this compound are not publicly available in the provided sources. However, computational models (e.g., PubChem 3D conformers) suggest:

属性

IUPAC Name |

methyl 3-methylmorpholine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-7(6(9)10-2)5-11-4-3-8-7;/h8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMAITBZHRHRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857394 | |

| Record name | Methyl 3-methylmorpholine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205749-06-9 | |

| Record name | Methyl 3-methylmorpholine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Routes

The synthesis of methyl 3-methylmorpholine-3-carboxylate hydrochloride generally involves multi-step organic transformations starting from amino alcohols or morpholine derivatives. The key steps include:

Cyclization of amino alcohols with α-haloacid chlorides: This approach facilitates the formation of the morpholine ring bearing the carboxylate ester functionality. The reaction proceeds through nucleophilic substitution and ring closure.

Coupling and reduction steps: These are used to introduce the methyl substituent at the 3-position and to reduce intermediates if necessary to achieve the desired stereochemistry.

Use of transition metal catalysts: Catalysts such as palladium or other metals may be employed to enhance stereoselectivity and yield during coupling or hydrogenation steps.

This synthetic strategy is designed to achieve high stereochemical purity, particularly the (S)-enantiomer, which is often the bioactive form.

Industrial Scale Preparation

In industrial contexts, the synthesis is optimized for large-scale batch production with strict control over reaction parameters to ensure product consistency and purity. Techniques such as:

Solid-phase synthesis: This method allows for efficient synthesis and purification, especially useful in producing libraries of morpholine derivatives.

Controlled temperature and pressure conditions: These parameters are carefully regulated to maximize yield and minimize byproducts.

Detailed Reaction Conditions and Examples

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Cyclization | Amino alcohol + α-haloacid chloride, base | Formation of morpholine ring | Base facilitates nucleophilic substitution |

| Methylation | Methyl halide or methylating agent | Introduction of methyl group at 3-position | Requires control to avoid overalkylation |

| Esterification | Reaction with methyl chloroformate or methyl carbonate | Formation of methyl ester group | Can be catalyzed by Lewis acids |

| Salt formation | Treatment with HCl in ether or suitable solvent | Formation of hydrochloride salt | Enhances compound stability and solubility |

Research Findings on Preparation

A stereospecific synthesis approach from chiral pool materials has been reported, using optically pure 1,2-propanediol derivatives as starting materials to achieve enantiomerically pure 3-methylmorpholine carboxylates. This method involves intramolecular nucleophilic substitution reactions and subsequent deprotection steps to yield the target compound with high stereochemical fidelity.

The use of sulfamidates as intermediates has been explored to introduce morpholine moieties stereospecifically. Sulfamidates serve as synthetic equivalents to aziridines and enable annulating strategies to build the morpholine ring with desired substitutions.

Industrially, methyl carbonate can be used to methylate morpholine derivatives under controlled temperature (100–200°C) and pressure (1.0 × 10^5 to 50 × 10^5 Pa) conditions without catalysts, followed by distillation to isolate N-methylmorpholine intermediates, which can be further functionalized to the target compound.

Comparative Table of Preparation Strategies

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization with α-haloacid chlorides | Amino alcohols, α-haloacid chlorides | Base, moderate temperature | High regio- and stereoselectivity | Multi-step, requires purification |

| Stereospecific synthesis via sulfamidates | Sulfamidates, chiral 1,2-propanediol | Intramolecular nucleophilic substitution | High enantiomeric purity | Requires chiral precursors |

| Methyl carbonate methylation | Morpholine, methyl carbonate | 100–200°C, 1–10 hours, controlled pressure | Catalyst-free, scalable | Limited to N-methylmorpholine stage |

| Solid-phase synthesis | Resin-bound intermediates | Batch process, controlled conditions | Efficient purification, scalable | Requires specialized equipment |

化学反应分析

Types of Reactions

Methyl 3-methylmorpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new compounds with different functional groups .

科学研究应用

Methyl 3-methylmorpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the development of pharmaceutical drugs.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism by which methyl 3-methylmorpholine-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes undergo various biochemical transformations, resulting in the desired biological or chemical effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 3-methylmorpholine-3-carboxylate hydrochloride, highlighting differences in molecular features, applications, and physicochemical properties:

Key Structural and Functional Differences:

Ring Size and Substituents: Morpholine derivatives (6-membered rings) generally exhibit greater conformational flexibility compared to azetidine analogs (4-membered rings), which may influence binding to biological targets .

Functional Groups :

- Ester vs. Carboxylic Acid : The ester group in this compound offers hydrolytic stability compared to carboxylic acid derivatives (e.g., 4-Methylmorpholine-3-carboxylic acid hydrochloride), which may ionize under physiological conditions .

- Chirality : Stereoisomers like (S)-4-Methylmorpholine-3-carboxylic acid may exhibit distinct biological activities due to enantioselective interactions .

Applications :

- While this compound is primarily a research chemical, analogs like 3-Fluoro Deschloroketamine hydrochloride have documented roles in neuroscience research due to their NMDA receptor affinity .

生物活性

Methyl 3-methylmorpholine-3-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 195.64 g/mol. The compound features a morpholine ring substituted with a methyl group at the third position and a carboxylate group, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as a ligand for various enzymes and receptors. Studies indicate that it can modulate enzyme mechanisms by binding to active or allosteric sites, which influences metabolic pathways. This property makes it useful in biochemical assays aimed at understanding enzyme functions and drug interactions.

Key Mechanisms:

- Enzyme Modulation : The compound can either inhibit or activate specific enzymes, leading to alterations in metabolic pathways.

- Protein-Ligand Interactions : Its structural features allow it to interact selectively with biological macromolecules, providing insights into their functions.

Applications in Research

This compound has several applications across various research fields:

- Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting specific biological pathways.

- Biochemical Research : Used in studies focused on enzyme mechanisms and protein-ligand interactions.

- Industrial Applications : Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Study 1: Antitubercular Activity

In a study investigating compounds with potential antitubercular activity, derivatives similar to methyl 3-methylmorpholine-3-carboxylate were evaluated against Mycobacterium tuberculosis. The study highlighted that certain analogs exhibited significant activity with minimal cytotoxicity, suggesting potential therapeutic applications for drug-resistant strains .

| Compound | MIC (H37Rv) | Vero Cytotoxicity | Kinetic Solubility |

|---|---|---|---|

| 1 | 0.72 ± 0.30 μM | >100 μM | >250 μM |

| 2 | 0.42 ± 0.19 μM | 84 ± 15 μM | 41 mL·min·g |

Study 2: Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic processes. Interaction studies revealed that the compound binds effectively to target sites, leading to altered enzyme activity, which could be leveraged for therapeutic interventions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds within the morpholine family:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl morpholine-3-carboxylate HCl | Similar morpholine structure | Different substituents affecting reactivity |

| Ethyl 3-methylmorpholine-3-carboxylate | Ethyl group instead of methyl | Varying steric effects on chemical behavior |

| Methyl 4-methylmorpholine-4-carboxylate | Variation in position of methyl group | Potentially different biological activity profiles |

The specific positioning of functional groups in this compound influences its reactivity and potential applications compared to these similar compounds.

常见问题

Basic: What are the recommended safety protocols for handling and storing Methyl 3-methylmorpholine-3-carboxylate hydrochloride in laboratory settings?

Methodological Answer:

- Handling Precautions : Use nitrile or neoprene gloves and ensure proper glove removal to avoid skin contact. Avoid inhalation of vapors by working in a fume hood. Wear flame-retardant, antistatic lab coats and closed-toe shoes .

- Storage : Store in airtight containers at 2–8°C (refrigerated) to prevent degradation. Ensure containers are kept upright to avoid leakage. Monitor storage conditions for humidity control .

- Emergency Measures : In case of eye exposure, flush with water for ≥15 minutes and seek medical attention. For accidental ingestion, rinse the mouth thoroughly and consult a physician .

Basic: What synthetic strategies are typically employed for this compound?

Methodological Answer:

While direct synthesis data for this compound is limited, analogous morpholine derivatives (e.g., 4-ethylmorpholine-3-carboxylate hydrochloride) suggest:

- Ring-Closing Reactions : Utilize amino alcohols and carbonyl compounds under acidic conditions to form the morpholine ring .

- Carboxylation : Introduce the methyl carboxylate group via esterification of a pre-formed morpholine intermediate.

- Post-Synthesis Purification : Recrystallize from ethanol/water mixtures to isolate the hydrochloride salt. Validate purity via melting point analysis and HPLC .

Basic: How can researchers purify this compound after synthesis?

Methodological Answer:

- Recrystallization : Use a solvent system of ethanol and deionized water (3:1 ratio) to dissolve the crude product at elevated temperatures, followed by slow cooling to precipitate pure crystals.

- Column Chromatography : Employ silica gel with a mobile phase of dichloromethane/methanol (9:1) for impurities removal.

- Purity Validation : Confirm via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and compare retention times with reference standards .

Advanced: What advanced analytical techniques are suitable for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) to detect impurities at 254 nm. Coupling with mass spectrometry (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 208) .

- NMR Spectroscopy : Analyze and NMR in DMSO-d6 to confirm the morpholine ring protons (δ 3.5–4.0 ppm) and methyl carboxylate group (δ 3.7 ppm).

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation .

Advanced: How should researchers address contradictory stability data under varying experimental conditions?

Methodological Answer:

- Controlled Stability Studies : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Compare results with refrigerated controls .

- Light Sensitivity Testing : Use UV-vis spectroscopy to assess photodegradation kinetics under UVA/UVB light.

- Mechanistic Insights : Identify degradation products (e.g., hydrolyzed morpholine derivatives) via LC-MS and propose degradation pathways .

Advanced: What mechanistic roles does this compound play in organic synthesis or medicinal chemistry?

Methodological Answer:

- Intermediate in Drug Synthesis : Acts as a precursor for morpholine-based kinase inhibitors or protease modulators. For example, it can undergo nucleophilic substitution to introduce pharmacophores .

- Chiral Building Block : Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) for asymmetric synthesis applications.

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track reaction progress and optimize yields .

Advanced: How can spectral data discrepancies (e.g., NMR shifts in different solvents) be resolved?

Methodological Answer:

- Solvent Effects Analysis : Acquire NMR spectra in DMSO-d6, CDCl3, and D2O to assess solvent-induced shifts. For example, carboxylate protons may deshield in polar aprotic solvents.

- pH-Dependent Studies : Adjust pH with HCl/NaOH and monitor chemical shift changes to identify protonation states.

- Cross-Validation : Compare data with computational simulations (DFT calculations) to confirm assignments .

Advanced: What are best practices for quantifying this compound in complex biological matrices?

Methodological Answer:

- LC-MS/MS Quantification : Use a triple quadrupole MS with MRM transitions (e.g., m/z 208 → 120 for quantification). Prepare calibration curves in spiked plasma (1–1000 ng/mL).

- Matrix Effect Mitigation : Apply protein precipitation with acetonitrile (3:1 ratio) and validate recovery rates (≥85%).

- Internal Standards : Use deuterated analogs (e.g., d3-methyl ester) to correct for ionization variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。